

1,4-Diamino-2,3-dichloroanthraquinone molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,4-Diamino-2,3-dichloroanthraquinone
Cat. No.:	B3428947

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **1,4-Diamino-2,3-dichloroanthraquinone**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive examination of **1,4-Diamino-2,3-dichloroanthraquinone**, a significant molecule in the fields of dye chemistry, material science, and synthetic research. This document delineates its core molecular structure, physicochemical properties, and established synthetic pathways. Furthermore, it details the analytical methodologies essential for its characterization and discusses its primary applications, grounding all claims in authoritative references. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this versatile anthraquinone derivative.

Introduction: The Anthraquinone Core and Its Functionalization

1,4-Diamino-2,3-dichloroanthraquinone, also known by its dye designation Disperse Violet 28, is an organic compound built upon the robust, planar anthraquinone scaffold.^{[1][2]} Its chemical identity is defined by the strategic placement of two amino (-NH₂) groups at the C1 and C4 positions and two chloro (-Cl) groups at the C2 and C3 positions. This specific

arrangement of electron-donating amino groups and electron-withdrawing chloro groups on the anthraquinone core gives rise to its distinct chemical properties, most notably its intense violet color and stability.[\[1\]](#)[\[2\]](#)

The compound serves as a crucial intermediate in the synthesis of other high-performance dyes and pigments and has found utility in advanced applications such as organic photovoltaics and material science.[\[1\]](#) Understanding its molecular architecture is paramount to leveraging its properties and developing novel applications.

Molecular Structure and Physicochemical Properties

The foundation of **1,4-Diamino-2,3-dichloroanthraquinone**'s functionality lies in its molecular structure. The tricyclic anthraquinone system imposes a high degree of planarity, while the substituents dictate its electronic and interactive properties.

Key Structural Features

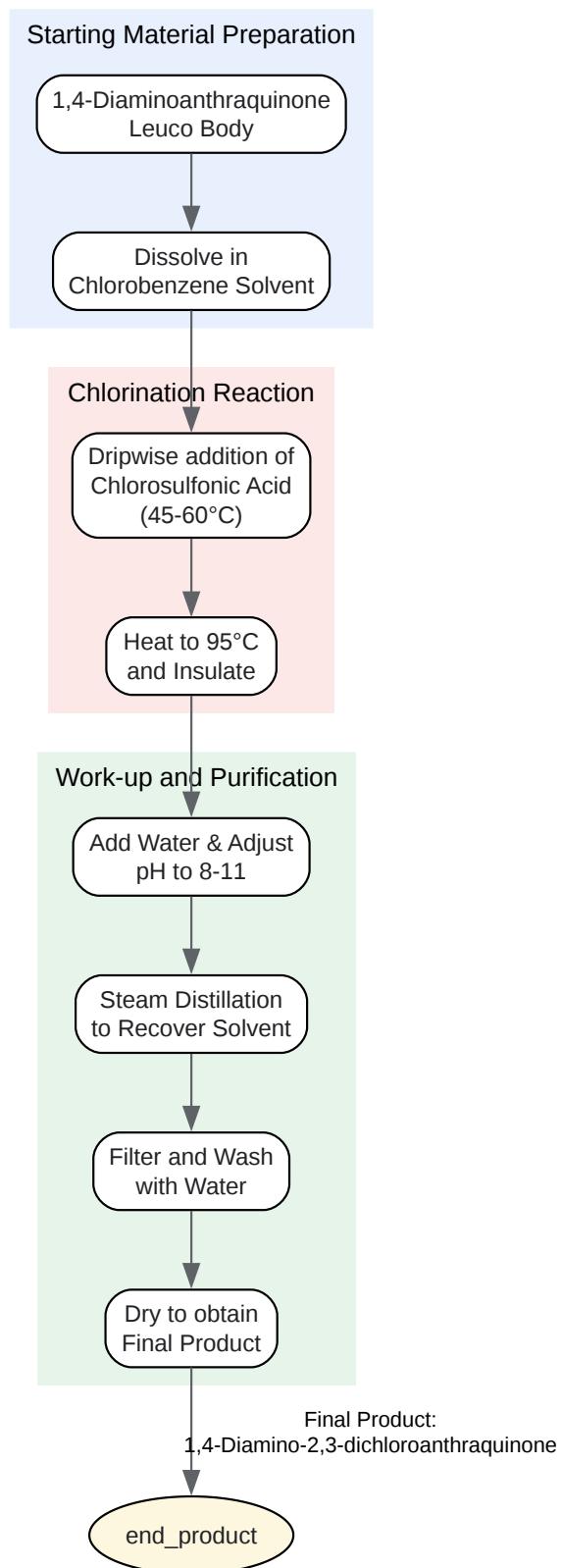
- Anthraquinone Scaffold: A conjugated system of three fused benzene rings containing two ketone groups, which acts as the chromophore.
- Amino Groups (C1, C4): These powerful auxochromes (color-enhancing groups) are responsible for the bathochromic (deepening of color) shift observed in the molecule's absorption spectrum. Intramolecular hydrogen bonding between the amine hydrogens and the adjacent carbonyl oxygens contributes significantly to the molecule's stability and planarity.
- Chloro Groups (C2, C3): These electron-withdrawing groups modulate the electronic properties of the aromatic system and can influence the molecule's lightfastness and chemical reactivity.

Caption: 2D Molecular Structure of **1,4-Diamino-2,3-dichloroanthraquinone**.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

Property	Value	Reference
CAS Number	81-42-5	[1] [3]
Molecular Formula	C ₁₄ H ₈ Cl ₂ N ₂ O ₂	[1] [3]
Molecular Weight	307.13 g/mol	[1] [3]
Appearance	Gray to dark purple to black powder/crystal	[1] [4]
Melting Point	295°C	[2]
Solubility	Soluble in acetone, ethanol, and benzene.	[2]
Synonyms	Disperse Violet 28, C.I. 61102	[1] [2]


Synthesis and Mechanistic Considerations

The industrial synthesis of **1,4-Diamino-2,3-dichloroanthraquinone** is a targeted chlorination process. The choice of starting material and reaction conditions is critical to achieving high yield and purity, avoiding unwanted side reactions.

Synthetic Pathway Overview

The most common synthetic route involves the direct chlorination of a 1,4-diaminoanthraquinone derivative.[\[5\]](#) A patented method describes using the 1,4-diaminoanthraquinone leuco body as the starting material.[\[5\]](#)[\[6\]](#) The leuco form, where the quinone carbonyls are reduced to hydroxyls, activates the aromatic rings, making them more susceptible to electrophilic substitution by the chlorinating agent.

Causality Behind Experimental Choice: Using the leuco body is a strategic decision. The electron-donating nature of the hydroxyl groups in the leuco form enhances the nucleophilicity of the C2 and C3 positions, facilitating a more efficient and selective chlorination compared to the direct chlorination of the standard 1,4-diaminoanthraquinone, which is more deactivated.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1,4-Diamino-2,3-dichloroanthraquinone**.

Experimental Protocol: Synthesis

This protocol is adapted from established patent literature and represents a standard method for laboratory-scale synthesis.^[5]

Self-Validating System: Each step includes a control parameter (temperature, pH) that is crucial for reaction success. The final steam distillation step is a key purification measure that validates the removal of the organic solvent, ensuring a cleaner product.

- **Dissolution:** In a suitable reaction vessel, dissolve the 1,4-diamino-anthraquinone leuco body in a chlorobenzene solvent. Heat the mixture to between 30-132°C for 30-60 minutes to ensure complete dissolution.
- **Chlorination:** Cool the solution to 45-60°C. Begin the dropwise addition of chlorosulfonic acid, maintaining the temperature within this range.
- **Reaction & Heating:** After the addition is complete, insulate the reaction for 2 hours. Subsequently, slowly heat the mixture to 95°C and hold for 30 minutes to drive the reaction to completion.
- **Quenching & Neutralization:** Cool the reaction vessel to below 60°C. Carefully add water and adjust the pH to a basic range of 8-11 using an appropriate base (e.g., sodium hydroxide solution).
- **Purification (Steam Distillation):** Introduce steam into the vessel to perform steam distillation. This step effectively removes the chlorobenzene solvent. The distilled steam and solvent are collected, condensed, and separated for recycling.
- **Isolation:** The remaining aqueous slurry in the reaction vessel is filtered.
- **Washing & Drying:** The collected filter cake is washed thoroughly with water to remove residual salts and dried to yield the final product, **1,4-diamino-2,3-dichloroanthraquinone**.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step that relies on a suite of analytical techniques.

Spectroscopic Analysis

While specific spectral data for this exact compound is proprietary or scattered, its structure allows for predictable spectroscopic signatures based on its functional groups and the well-studied anthraquinone core.

- ^1H NMR: Protons on the unsubstituted benzene ring would appear in the aromatic region (approx. 7.5-8.5 ppm). The protons of the two amino groups would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration.
- IR Spectroscopy: Key vibrational bands would confirm the presence of N-H stretching from the amino groups (approx. 3300-3500 cm^{-1}) and a strong C=O stretching from the quinone carbonyls (approx. 1620-1680 cm^{-1}).
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z 307.13. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (M , $\text{M}+2$, $\text{M}+4$ peaks in a rough 9:6:1 ratio).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of **1,4-Diamino-2,3-dichloroanthraquinone**.[\[1\]](#)

Protocol: Purity Analysis by Reverse-Phase HPLC

- Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a final concentration of 0.1 mg/mL.
- HPLC System:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase: A gradient of (A) Water and (B) Acetonitrile. A typical gradient might run from 60% B to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.

- Detection: UV-Vis detector set to the wavelength of maximum absorbance (λ_{max}), typically in the visible range for this colored compound.
- Injection Volume: 10 μL .
- Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of $\geq 93\%$ is common for commercial grades.[\[1\]](#)

Applications in Science and Industry

The unique molecular structure of **1,4-Diamino-2,3-dichloroanthraquinone** makes it a valuable compound in several high-tech fields.

- Dyes and Pigments: Its primary commercial use is as Disperse Violet 28, a high-performance dye for polyester and other synthetic fibers.[\[2\]](#) Its planar structure and amino groups allow for strong interaction with polymer chains, while the overall conjugated system provides excellent color depth and lightfastness.[\[1\]](#)
- Organic Electronics: Anthraquinone derivatives are redox-active molecules. This compound has been investigated for its potential role in organic solar cells, where it can contribute to light absorption and energy conversion processes.[\[1\]](#)
- Advanced Materials: It serves as a key building block for more complex functional molecules. For instance, it is a precursor for synthesizing 1,4-diamino-2,3-dicyanoanthraquinone, which is used to produce other dyes like Disperse Blue 60.[\[6\]](#)[\[7\]](#)
- Analytical Chemistry: Its defined structure and properties make it useful as a reagent or standard in various analytical techniques.[\[1\]](#)

Safety and Handling

Proper handling is essential when working with this chemical.

- Hazards: The compound is irritating to the eyes, respiratory system, and skin.[\[2\]](#)
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[\[2\]](#)

- Storage: Store at room temperature in a dry, well-ventilated area, away from incompatible materials.[\[1\]](#)

Conclusion

1,4-Diamino-2,3-dichloroanthraquinone is more than a simple dye; it is a precisely engineered molecule whose function is a direct result of its structure. The interplay between its planar anthraquinone core, electron-donating amino groups, and electron-withdrawing chloro groups creates a stable, intensely colored compound with significant industrial and research value. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is fundamental for professionals seeking to innovate in the fields of color chemistry, materials science, and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 1,4-Diamino-2,3-dichloroanthraquinone 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 1,4-Diamino-2,3-dichloroanthraquinone | CymitQuimica [cymitquimica.com]
- 5. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 6. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 7. US4661292A - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1,4-Diamino-2,3-dichloroanthraquinone molecular structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3428947#1-4-diamino-2-3-dichloroanthraquinone-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com